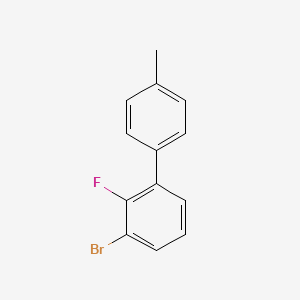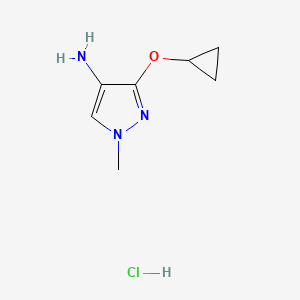![molecular formula C6H9BrF2O B15317041 [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol: is an organic compound with the molecular formula C6H9BrF2O. This compound features a cyclobutyl ring substituted with bromomethyl and difluoromethyl groups, making it a unique and interesting molecule for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol typically involves the bromination of a precursor cyclobutyl compound followed by the introduction of difluoromethyl groups. One common method includes the reaction of cyclobutylmethanol with bromine in the presence of a suitable solvent and catalyst to introduce the bromomethyl group. Subsequent fluorination reactions introduce the difluoromethyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of difluorocyclobutyl aldehydes or ketones.
Reduction: Formation of [1-(Methyl)-3,3-difluorocyclobutyl]methanol.
Substitution: Formation of [1-(Azidomethyl)-3,3-difluorocyclobutyl]methanol or [1-(Thioureidomethyl)-3,3-difluorocyclobutyl]methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Synthesis:
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: Potential use in the synthesis of novel agrochemical compounds.
Wirkmechanismus
The mechanism by which [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The bromomethyl group can act as an electrophile, participating in various biochemical reactions, while the difluoromethyl groups can influence the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
[1-(Bromomethyl)-3-cyclohexene]: Similar in structure but lacks the difluoromethyl groups, leading to different reactivity and applications.
[1-(Bromomethyl)-3,3-difluorocyclopentyl]methanol: Similar but with a cyclopentyl ring, which may affect its chemical properties and uses.
Uniqueness:
- The presence of both bromomethyl and difluoromethyl groups in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol makes it unique, providing distinct reactivity and potential applications in various fields.
This compound’s unique structure and reactivity make it a valuable subject of study in organic chemistry, pharmaceuticals, and material science.
Eigenschaften
Molekularformel |
C6H9BrF2O |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
[1-(bromomethyl)-3,3-difluorocyclobutyl]methanol |
InChI |
InChI=1S/C6H9BrF2O/c7-3-5(4-10)1-6(8,9)2-5/h10H,1-4H2 |
InChI-Schlüssel |
WDTDFAVUHNKCTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CO)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


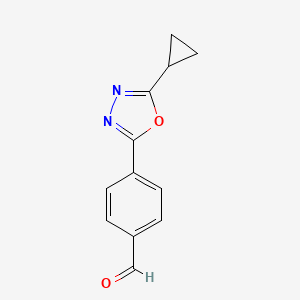


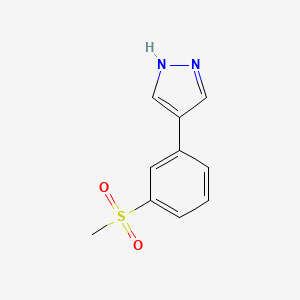
![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
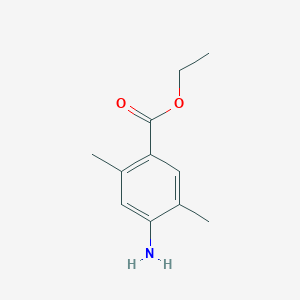
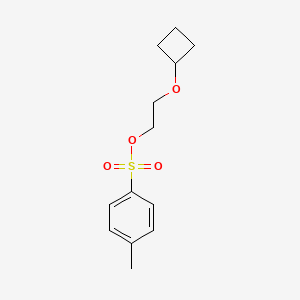
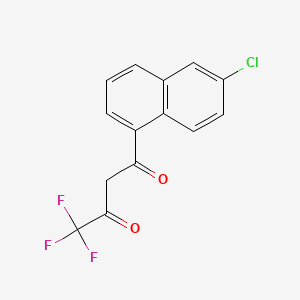
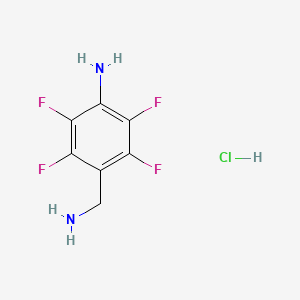
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
